molecular formula C18H17ClN4O B15215769 4-Quinazolinamine, 6-chloro-2-(4-morpholinyl)-N-phenyl- CAS No. 60973-41-3

4-Quinazolinamine, 6-chloro-2-(4-morpholinyl)-N-phenyl-

Cat. No.: B15215769
CAS No.: 60973-41-3
M. Wt: 340.8 g/mol
InChI Key: LLIIWTRFWGNOLB-UHFFFAOYSA-N
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Description

6-chloro-2-morpholino-N-phenylquinazolin-4-amine is a chemical compound with the molecular formula C18H17ClN4O and a molar mass of 340.81 g/mol It is known for its unique structure, which includes a quinazoline core substituted with a chloro group, a morpholino group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-morpholino-N-phenylquinazolin-4-amine typically involves the reaction of 6-chloro-4-quinazolinamine with morpholine and aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of 6-chloro-2-morpholino-N-phenylquinazolin-4-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-morpholino-N-phenylquinazolin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

6-chloro-2-morpholino-N-phenylquinazolin-4-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-chloro-2-morpholino-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-morpholinoquinazolin-4-amine
  • 2-morpholino-N-phenylquinazolin-4-amine
  • 6-chloro-N-phenylquinazolin-4-amine

Uniqueness

6-chloro-2-morpholino-N-phenylquinazolin-4-amine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

60973-41-3

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

6-chloro-2-morpholin-4-yl-N-phenylquinazolin-4-amine

InChI

InChI=1S/C18H17ClN4O/c19-13-6-7-16-15(12-13)17(20-14-4-2-1-3-5-14)22-18(21-16)23-8-10-24-11-9-23/h1-7,12H,8-11H2,(H,20,21,22)

InChI Key

LLIIWTRFWGNOLB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=CC=CC=C4

Origin of Product

United States

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